molecular formula C22H20F3N3O4 B10868922 methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10868922
M. Wt: 447.4 g/mol
InChI Key: WVLVDPPJISOHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethoxyphenyl group, and a benzylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole core.

    Introduction of the Trifluoromethoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution or via coupling reactions such as Suzuki or Heck coupling.

    Formation of the Benzylamino Moiety: This involves the reaction of the intermediate with benzylamine, typically under mild conditions to avoid decomposition of sensitive groups.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino moiety, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving pyrazole-containing substrates. It can also be used in the development of new biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the pyrazole ring can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl {(4Z)-4-[1-(phenylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate: Similar structure but with a phenylamino group instead of a benzylamino group.

    Methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(methoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability under various conditions. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C22H20F3N3O4

Molecular Weight

447.4 g/mol

IUPAC Name

methyl 2-[4-(N-benzyl-C-methylcarbonimidoyl)-3-oxo-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H20F3N3O4/c1-14(26-13-15-6-4-3-5-7-15)20-18(12-19(29)31-2)27-28(21(20)30)16-8-10-17(11-9-16)32-22(23,24)25/h3-11,27H,12-13H2,1-2H3

InChI Key

WVLVDPPJISOHKM-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.